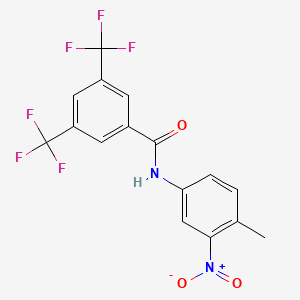
(3,5-Bistrifluoromethyl)-N-(4-methyl-3-nitrophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-Bistrifluoromethyl)-N-(4-methyl-3-nitrophenyl)benzamide is an organic compound characterized by the presence of trifluoromethyl groups and a nitrophenyl group attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Bistrifluoromethyl)-N-(4-methyl-3-nitrophenyl)benzamide typically involves the following steps:
Amidation: The reaction of 4-methyl-3-nitrobenzene with benzoyl chloride in the presence of a base to form N-(4-methyl-3-nitrophenyl)benzamide.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Types of Reactions:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The trifluoromethyl groups are generally stable but can undergo reduction under extreme conditions.
Substitution: The benzamide core can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the amide group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Amino derivatives: From the reduction of the nitro group.
Halogenated derivatives: From electrophilic substitution reactions.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its electron-withdrawing trifluoromethyl groups.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Biochemical Research: Used as a probe to study enzyme interactions and protein binding.
Industry:
Materials Science: Utilized in the development of advanced materials with specific electronic properties.
Agriculture: Potential use as a pesticide or herbicide due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of (3,5-Bistrifluoromethyl)-N-(4-methyl-3-nitrophenyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The nitrophenyl group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity and function.
Comparación Con Compuestos Similares
(3,5-Bistrifluoromethyl)-N-phenylbenzamide: Lacks the nitro and methyl groups, resulting in different reactivity and applications.
N-(4-methyl-3-nitrophenyl)benzamide: Lacks the trifluoromethyl groups, affecting its chemical stability and biological activity.
(3,5-Dimethyl)-N-(4-methyl-3-nitrophenyl)benzamide: Substitutes trifluoromethyl groups with methyl groups, altering its electronic properties and reactivity.
Uniqueness: (3,5-Bistrifluoromethyl)-N-(4-methyl-3-nitrophenyl)benzamide is unique due to the presence of both trifluoromethyl and nitrophenyl groups, which confer distinct electronic and steric properties. These features make it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C16H10F6N2O3 |
|---|---|
Peso molecular |
392.25 g/mol |
Nombre IUPAC |
N-(4-methyl-3-nitrophenyl)-3,5-bis(trifluoromethyl)benzamide |
InChI |
InChI=1S/C16H10F6N2O3/c1-8-2-3-12(7-13(8)24(26)27)23-14(25)9-4-10(15(17,18)19)6-11(5-9)16(20,21)22/h2-7H,1H3,(H,23,25) |
Clave InChI |
RVDNZFKCXWIMPD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


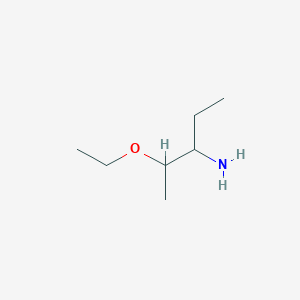
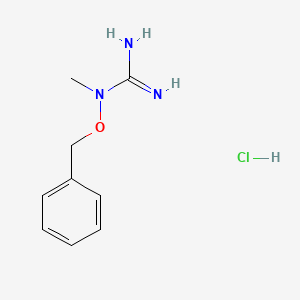
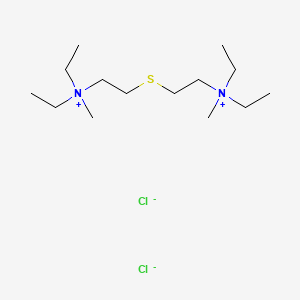

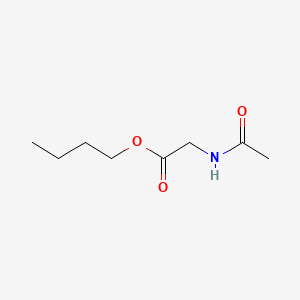
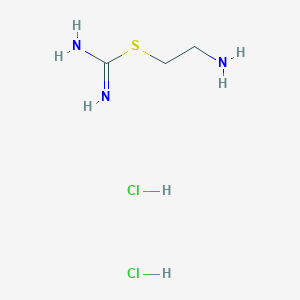

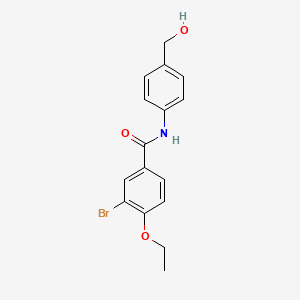

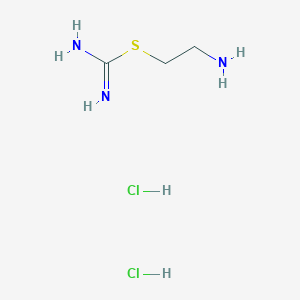

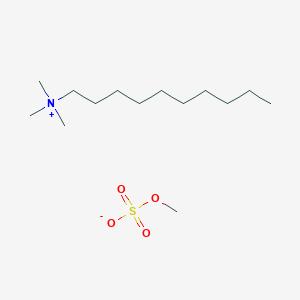
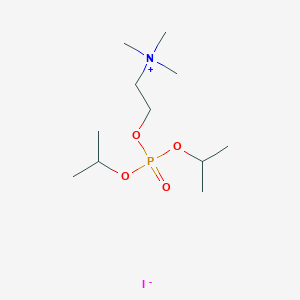
![2,3-Dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid](/img/structure/B13786941.png)
